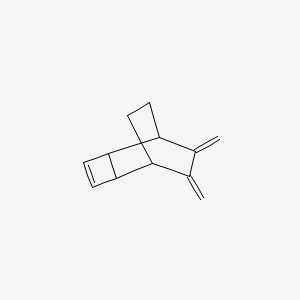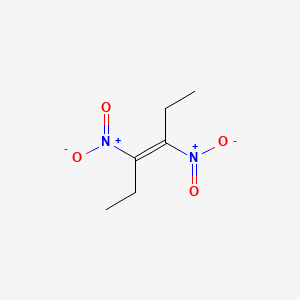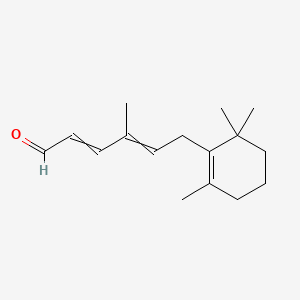
Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- is a complex organic compound with the molecular formula C12H14. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings and multiple double bonds. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(42202,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- typically involves multiple steps, starting from simpler organic molecules One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- is studied for its potential interactions with biological molecules. Its stability and reactivity make it a useful tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic tools.
Industry
In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other tricyclic molecules with different functional groups and structural variations. Examples include:
- Tricyclo(4.2.2.02,5)decane
- Tricyclo(4.2.2.02,5)dec-7-ene
- Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-dimethyl-
Uniqueness
What sets Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- apart is its specific arrangement of methylene groups and the resulting reactivity. This unique structure allows for specific interactions and reactions that may not be possible with other similar compounds.
特性
| 57297-56-0 | |
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
IUPAC名 |
7,8-dimethylidenetricyclo[4.2.2.02,5]dec-3-ene |
InChI |
InChI=1S/C12H14/c1-7-8(2)10-4-3-9(7)11-5-6-12(10)11/h5-6,9-12H,1-4H2 |
InChIキー |
ZOFZXGBHQXCMJY-UHFFFAOYSA-N |
正規SMILES |
C=C1C2CCC(C1=C)C3C2C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/no-structure.png)
![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)

![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)

